N-(3-chlorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(3-chlorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a thiomorpholine substituent and an acetamide linker bound to a 3-chlorophenyl group. The thiazolo-pyrimidine scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The thiomorpholine moiety enhances solubility and modulates electronic properties, while the 3-chlorophenyl group contributes to hydrophobic interactions in biological targets. Synthesis of such compounds typically involves alkylation or condensation reactions, as seen in analogous acetamide derivatives (e.g., ) .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S2/c18-11-2-1-3-12(8-11)20-13(24)9-23-10-19-15-14(16(23)25)27-17(21-15)22-4-6-26-7-5-22/h1-3,8,10H,4-7,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPSRKFGAHCRJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A thiazolo-pyrimidine core.
- A thiomorpholine ring.
- A chlorophenyl substituent.
The molecular weight of the compound is approximately 348.78 g/mol, with specific properties indicating its potential for biological activity (PubChem) .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar thiazole-based compounds. For instance, a study evaluated several thiazole derivatives and reported significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6(c) | E. coli | 100 μg/mL |
| 9(c) | S. aureus | 50 μg/mL |
| 7(b) | P. aeruginosa | 75 μg/mL |
This table illustrates the effectiveness of various compounds in inhibiting bacterial growth, suggesting that this compound may exhibit similar properties.
Antioxidant Activity
In addition to antibacterial effects, thiazole derivatives have been studied for their antioxidant capabilities. Compounds showing significant antioxidant activity at low concentrations (10 μg/mL) were identified in a recent evaluation . The presence of specific functional groups was correlated with increased antioxidant potential.
Case Study: Structure-Activity Relationship
A detailed analysis of structure-activity relationships (SAR) revealed that the incorporation of certain substituents significantly enhances biological activity. For example:
- Electron-withdrawing groups at specific positions on the aromatic ring were found to increase both antibacterial and antioxidant activities.
- Thiomorpholine moieties contributed to improved solubility and bioavailability, which are critical for therapeutic efficacy.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of N-(3-chlorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide against various bacterial strains.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| 6(c) | High | Moderate |
| 9(c) | Moderate | High |
In particular, derivatives of similar thiazole-based compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicates that specific functional groups enhance antibacterial potency .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory potential. Research indicates that thiazole derivatives can act as selective cyclooxygenase-2 (COX-II) inhibitors. These inhibitors are crucial for managing inflammation without the ulcerogenic effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). Some derivatives have demonstrated effective inhibition of COX-II with promising IC50 values .
Study on Thiazole Derivatives
A systematic evaluation of thiazole-linked hybrids demonstrated that modifications at the 2 and 3 positions significantly enhanced their anti-inflammatory activity. Certain derivatives exhibited up to 80% inhibition of COX-II activity compared to standard drugs, highlighting the therapeutic potential of this compound class .
Antibacterial Evaluation
In a comparative study involving various synthesized compounds, this compound was shown to outperform several analogs in inhibiting both E. coli and Bacillus subtilis, suggesting its potential utility in treating bacterial infections .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Core Heterocycle : The thiazolo-pyrimidine core in the target compound differs from triazolo-pyrimidine () and pyridazine () analogs, altering electron distribution and hydrogen-bonding capacity .
- Substituent Positioning : The thiomorpholin-4-yl group at position 2 of the thiazolo-pyrimidine ring (target compound) contrasts with benzyl () or trimethoxybenzylidene () groups, influencing steric bulk and solubility .
- Aromatic Substituents : Fluorine () vs. chlorine (target compound) on the phenyl ring affects electronegativity and metabolic stability .
Key Findings :
- The target compound’s synthesis aligns with methods for thiazolo-pyrimidine derivatives (), involving alkylation of thiopyrimidine precursors with chloroacetamides under acidic conditions .
- Higher yields (78–90%) are achieved compared to pyridazine analogs (65–78%), likely due to the stability of the thiazolo-pyrimidine intermediate .
Physicochemical and Spectroscopic Properties
Table 3: NMR Chemical Shift Comparisons (Selected Regions)
Analysis :
- Region A (3.2–3.8 ppm) : The thiomorpholin-4-yl group in the target compound causes downfield shifts compared to Rapa, indicating altered electronic environments .
- Region B (6.5–7.2 ppm) : Aromatic protons of the 3-chlorophenyl group exhibit distinct splitting patterns vs. fluorophenyl analogs (), reflecting halogen-induced deshielding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
